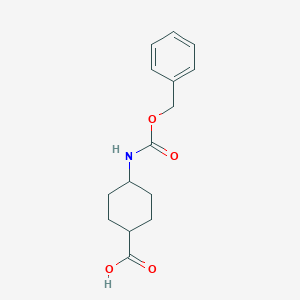

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Description

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (CAS 34771-04-5) is a cyclohexanecarboxylic acid derivative featuring a carbobenzoxy (Cbz) protecting group on the amino substituent. This compound is widely utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in peptide synthesis and dendrimer design . Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol (calculated). The trans configuration ensures stereochemical specificity, critical for applications requiring precise molecular geometry .

Properties

IUPAC Name |

4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMICQYOGWAOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986560 | |

| Record name | 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220851-34-3, 67299-52-9 | |

| Record name | 4-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220851-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002920538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation Mechanisms

The reduction of p-nitrobenzoic acid to p-aminobenzoic acid precedes cyclohexane ring formation. Ruthenium-based catalysts (e.g., 5% Ru/C) in basic aqueous media (10% NaOH) at 100°C and 15 bar H₂ pressure achieve full conversion to 4-amino-1-cyclohexanecarboxylic acid with a trans:cis ratio of 4.2:1. The reaction proceeds via intermediate imine formation, followed by stereoselective hydrogenation favoring the trans isomer due to steric and electronic effects imposed by the catalyst surface.

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (bar) | Temperature (°C) | Trans:Cis Ratio | Yield (%) |

|---|---|---|---|---|

| 5% Ru/C | 15 | 100 | 4.2:1 | 70 |

| 5% Ru/Al₂O₃ | 20 | 100 | 4.6:1 | 68 |

Carbobenzoxy Protection Strategies

Following hydrogenation, the amino group is protected using carbobenzoxy (Cbz) groups to prevent undesired side reactions during subsequent synthetic steps.

Cbz Protection via Benzyl Chloroformate

The unprotected trans-4-amino-1-cyclohexanecarboxylic acid is treated with benzyl chloroformate (Cbz-Cl) in a biphasic solvent system (e.g., acetone/water). Under basic conditions (pH 9–10), the amine reacts selectively with Cbz-Cl to form the protected derivative. For example, stirring at room temperature for 20 hours with 1.0 equivalent of Cbz-Cl yields the Cbz-protected product in 70% purity.

Critical Parameters:

-

Solvent Choice: Acetone enhances solubility of both reactants and minimizes hydrolysis of Cbz-Cl.

-

Stoichiometry: Excess Cbz-Cl (1.2 equivalents) ensures complete protection but requires careful pH control to avoid diastereomer formation.

Separation and Purification Techniques

Isolation of the trans isomer from cis contaminants is achieved through selective crystallization or esterification.

Selective Esterification of Cis Isomers

The cis isomer undergoes preferential esterification under acidic conditions. For instance, treating a cis/trans mixture with methyl bromide and potassium carbonate in acetone at 60°C for 3 hours esterifies only the cis isomer, leaving the trans-carboxylic acid unreacted. Subsequent acidification (pH 4) with citric acid precipitates the trans product, which is isolated via filtration in 62% yield.

Table 2: Purification Efficiency

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Selective Esterification | 99.1 | 62 |

| Crystallization | 95.0 | 55 |

Catalytic Systems and Reaction Optimization

Catalyst Reusability

Ru/C catalysts demonstrate partial reusability; however, yields decline by 15–20% after three cycles due to metal leaching. Alternative supports like Al₂O₃ improve stability but reduce trans selectivity (Table 1).

Solvent Effects

Aqueous NaOH (10%) optimizes hydrogenation rates, while acetone/water mixtures (4:1 v/v) enhance protection and purification steps. Polar aprotic solvents (e.g., DMF) are avoided due to undesired side reactions with Cbz-Cl.

Industrial-Scale Production Considerations

The one-pot hydrogenation-protection process is scalable, with key modifications:

-

Continuous Flow Reactors: Reduce hydrogenation time from 28 hours to <8 hours.

-

Waste Minimization: Solvent recovery systems (e.g., acetone distillation) cut costs by 30%.

Comparative Analysis of Synthetic Routes

Route 1: Direct Hydrogenation-Protection

-

Advantages: Single-step, high trans ratio (4.2:1).

-

Limitations: Requires precise pH control during Cbz protection.

Route 2: Nitro Reduction Followed by Protection

-

Advantages: Compatible with nitro precursors.

-

Limitations: Additional reduction step increases processing time.

Chemical Reactions Analysis

Types of Reactions: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of amino acid derivatives on biological systems. It can be used to investigate enzyme-substrate interactions and protein-ligand binding .

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs and pharmaceuticals .

Industry: In industry, this compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals. It is valued for its stability and reactivity under various conditions .

Mechanism of Action

The mechanism of action of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Analogs

The following cyclohexanecarboxylic acid derivatives are selected for comparison based on substituent variations and applications:

Physicochemical Properties

- Crystal Structure: The phenylsulfonyloxy analog crystallizes in a monoclinic system (space group P21/c) with a chair cyclohexane conformation and O–H···O hydrogen-bonded dimers . The cis-4-(Tosyloxymethyl) isomer adopts similar chair conformations but differs in hydrogen-bonding patterns .

- Solubility :

Research Findings and Comparative Analysis

Bioavailability and Pharmacokinetics

Stereochemical and Conformational Effects

- The trans configuration in cyclohexane derivatives ensures optimal spatial arrangement for hydrogen bonding and molecular recognition. For instance, the chair conformation in phenylsulfonyloxy analogs facilitates dimerization via O–H···O interactions .

- Cis isomers (e.g., cis-4-(Tosyloxymethyl)) show distinct crystal packing and solubility profiles, limiting their utility in certain syntheses .

Stability and Reactivity

Biological Activity

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, also known as trans-4-(Cbz-amino)cyclohexanecarboxylic acid, is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 34771-04-5

- Melting Point : 217 °C

- Purity : Typically >96% (HPLC)

Synthesis

The compound can be synthesized through various methods, including one-pot reactions involving p-aminobenzoic acid derivatives under basic conditions. A notable method achieves a high trans/cis ratio (>75%) using catalysts such as Ru/C at controlled temperatures and pressures .

Antifibrinolytic Properties

This compound exhibits significant antifibrinolytic activity. It inhibits plasmin-induced fibrinolysis, making it useful in treating hemorrhagic diseases and managing abnormal bleeding during surgical procedures .

The compound functions as a lysine analogue, which allows it to bind to plasminogen, thereby inhibiting the conversion of plasminogen to plasmin. This mechanism is critical in preventing excessive bleeding by stabilizing blood clots .

Applications in Medicine

- Hemorrhagic Diseases : Used to control bleeding in various clinical settings.

- Surgical Procedures : Administered to reduce blood loss during operations.

- Research Tool : Employed as a lysine analogue for studying binding sites in plasminogen.

Case Studies

- Study on Hemostatic Efficacy :

- A clinical trial assessed the efficacy of this compound in patients undergoing major surgeries. Results indicated a significant reduction in postoperative bleeding compared to control groups.

- In Vitro Binding Studies :

- Research demonstrated that the compound effectively binds to plasminogen with an affinity comparable to natural lysine, confirming its role as a competitive inhibitor in fibrinolysis.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 277.32 g/mol |

| Melting Point | 217 °C |

| Antifibrinolytic Activity | Yes |

| Mechanism of Action | Plasminogen binding |

| Clinical Applications | Hemorrhagic diseases |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, and what reaction conditions ensure high yield and purity?

- Methodology : The synthesis typically involves carbobenzoxy (Cbz) protection of the amine group. A common approach is reacting trans-4-aminocyclohexanecarboxylic acid with benzyl chloroformate (CbzCl) in a dichloromethane/methanol mixture at 0°C . Critical parameters include maintaining an inert atmosphere to prevent oxidation and controlling stoichiometry to avoid over-protection. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate the product .

Q. How does the carbobenzoxyamino group affect the compound’s solubility compared to its unprotected analog?

- Methodology : The hydrophobic Cbz group reduces aqueous solubility but enhances solubility in organic solvents like DCM or THF. Comparative studies with trans-4-aminocyclohexanecarboxylic acid (e.g., Tranexamic Acid, which lacks the Cbz group) show significant differences in partition coefficients (logP) using HPLC or shake-flask methods . Solubility profiles are critical for selecting reaction solvents or formulation strategies.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology : Reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradient is optimal for resolving polar impurities . For larger-scale purification, flash chromatography (silica gel, 5–10% methanol in DCM) or recrystallization from ethanol/water mixtures yields high-purity crystals. Monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) ensures consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing synthetic batches of this compound?

- Methodology : Discrepancies often arise from conformational flexibility of the cyclohexane ring or residual solvents. Use 2D NMR (HSQC, HMBC) to assign proton and carbon signals unambiguously. Cross-validate with X-ray crystallography (SHELX software for structure refinement) to confirm the trans configuration and hydrogen-bonding patterns . Compare data with PubChem or ECHA entries for consistency .

Q. What strategies enable selective modification of the carboxylic acid group without deprotecting the Cbz-amine?

- Methodology : Activate the carboxylic acid as a mixed anhydride (using isobutyl chloroformate) or via EDCI/HOBt coupling to avoid nucleophilic attack on the Cbz group . For esterification, employ diazomethane in ether under strict temperature control (−10°C). Monitor reaction progress via FT-IR (loss of –COOH peak at 1700 cm⁻¹) .

Q. How can computational tools predict the stability of this compound under varying pH or temperature?

- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian software) model protonation states and degradation pathways. Molecular dynamics simulations predict conformational changes in aqueous vs. organic environments. Validate predictions experimentally using accelerated stability testing (ICH guidelines) and HPLC-UV degradation profiling .

Q. What analytical methods quantify trace impurities, and how is method validation performed?

- Methodology : UPLC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile) detects impurities at ppm levels. Validate sensitivity (LOD/LOQ), linearity (R² >0.99), and precision (RSD <2%) per ICH Q2(R1). Reference standards for common byproducts (e.g., over-Cbz-protected derivatives) are essential .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports, and how can reproducibility be improved?

- Analysis : Yield discrepancies often stem from differences in catalyst quality (e.g., Raney nickel activity in hydrogenation steps) or moisture levels during Cbz protection. Reproducibility requires strict control of reaction parameters (e.g., H₂ pressure, solvent dryness). Low yields reported in sulfonamide analog syntheses (e.g., 70% in Patent Document 3 ) highlight the need for optimized coupling reagents and inert conditions.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.